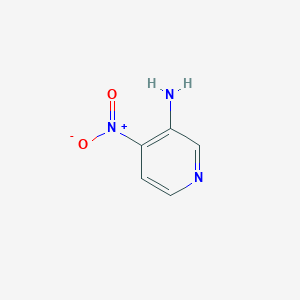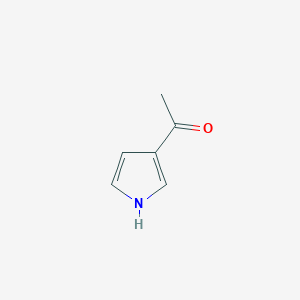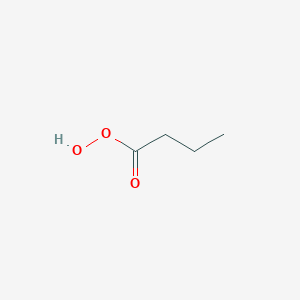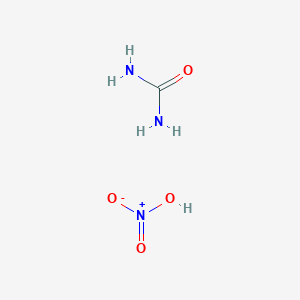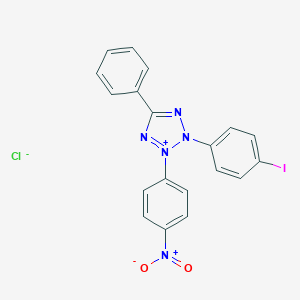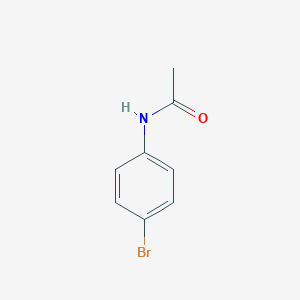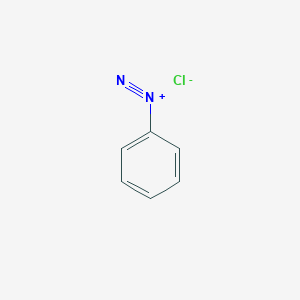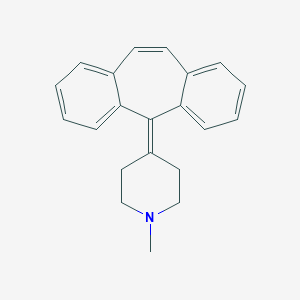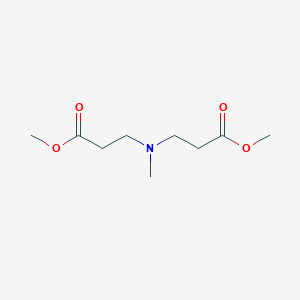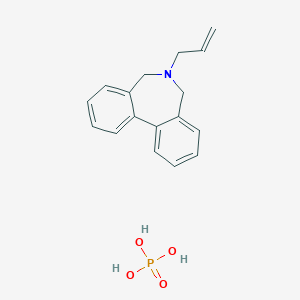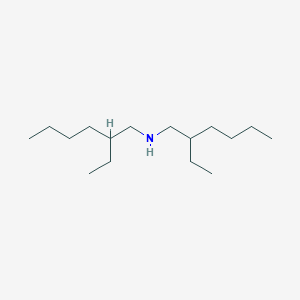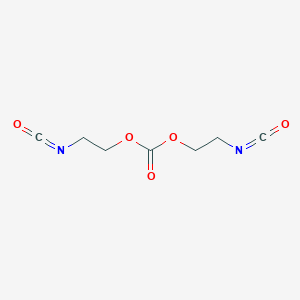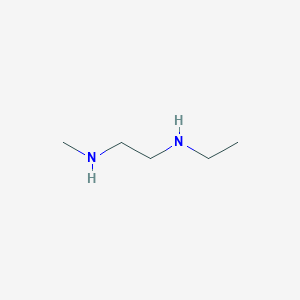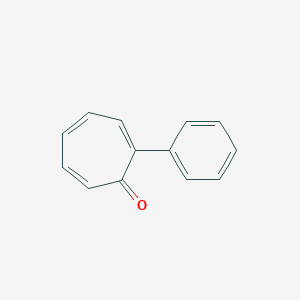
2-Phenyl-2,4,6-cycloheptatrien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-2,4,6-cycloheptatrien-1-one, commonly known as benzophenone, is an organic compound with the chemical formula C13H10O. It is a white crystalline solid that has a wide range of applications in various fields, including pharmaceuticals, cosmetics, and polymers. In
Mécanisme D'action
The mechanism of action of 2-Phenyl-2,4,6-cycloheptatrien-1-one varies depending on its application. In photodynamic therapy, benzophenone acts as a photosensitizer that absorbs light energy and generates reactive oxygen species, which can damage cancer cells. In polymer chemistry, benzophenone acts as a radical initiator that initiates polymerization reactions by generating free radicals. In sunscreen agents, benzophenone absorbs UV radiation and prevents it from penetrating the skin.
Effets Biochimiques Et Physiologiques
2-Phenyl-2,4,6-cycloheptatrien-1-one has been shown to have a variety of biochemical and physiological effects. In animal studies, benzophenone has been shown to have estrogenic activity, which can disrupt the endocrine system. It has also been shown to have genotoxic effects, which can damage DNA. In addition, benzophenone has been shown to have phototoxic and photoallergic effects in humans, which can cause skin irritation and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-Phenyl-2,4,6-cycloheptatrien-1-one has several advantages and limitations for lab experiments. Its wide range of applications and easy synthesis make it a versatile and readily available compound for scientific research. However, its estrogenic and genotoxic effects make it a potential health hazard, and its phototoxic and photoallergic effects can limit its use in certain applications.
Orientations Futures
There are several future directions for research on 2-Phenyl-2,4,6-cycloheptatrien-1-one, including exploring its potential as a therapeutic agent for cancer and other diseases, investigating its environmental impact and toxicity, and developing new methods for synthesizing and using benzophenone in various fields. Additionally, further research is needed to fully understand the biochemical and physiological effects of benzophenone and its potential health risks.
Méthodes De Synthèse
The synthesis of 2-Phenyl-2,4,6-cycloheptatrien-1-one can be achieved through various methods, including the Friedel-Crafts acylation of benzene with benzoyl chloride or benzoyl bromide, the reaction of benzene with carbon tetrachloride in the presence of aluminum chloride, and the oxidation of benzhydrol with chromic acid. The most common method for synthesizing benzophenone is the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of aluminum chloride.
Applications De Recherche Scientifique
2-Phenyl-2,4,6-cycloheptatrien-1-one has a wide range of applications in scientific research, including its use as a photosensitizer in photodynamic therapy, a polymerization initiator in polymer chemistry, and a sunscreen agent in cosmetics. It is also used as a fluorescence quencher in analytical chemistry and a matrix for matrix-assisted laser desorption/ionization (MALDI) mass spectrometry.
Propriétés
Numéro CAS |
14562-09-5 |
|---|---|
Nom du produit |
2-Phenyl-2,4,6-cycloheptatrien-1-one |
Formule moléculaire |
C13H10O |
Poids moléculaire |
182.22 g/mol |
Nom IUPAC |
2-phenylcyclohepta-2,4,6-trien-1-one |
InChI |
InChI=1S/C13H10O/c14-13-10-6-2-5-9-12(13)11-7-3-1-4-8-11/h1-10H |
Clé InChI |
UDHQYCHTORTPRF-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=CC=CC2=O |
SMILES canonique |
C1=CC=C(C=C1)C2=CC=CC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



